Phenylalanyl-Phenylalanyl-Arginin-Chlormethylketon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is a synthetic tripeptide known for its potent and specific inhibitory effects on certain proteases, particularly thrombin. This compound is widely used in biochemical research due to its ability to irreversibly inhibit enzymes involved in blood coagulation and other physiological processes .

Wissenschaftliche Forschungsanwendungen

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone, also known as PPACK II, is a potent and specific irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

PPACK II acts by forming a covalent bond with the active site of thrombin, thereby inhibiting its activity . This interaction is irreversible, meaning that once PPACK II has bound to thrombin, it cannot be removed, and the enzyme is permanently inactivated.

Biochemical Pathways

By inhibiting thrombin, PPACK II disrupts the coagulation cascade, preventing the formation of fibrin, the main component of blood clots. This can have a significant impact on conditions such as thrombosis, where blood clots form inappropriately within blood vessels.

The inhibition of kallikreins by PPACK II can affect various biochemical pathways. For instance, it can inhibit the cleavage of atrial natriuretic peptide (ANP 1-126) by kallikreins . ANP is a hormone that helps to regulate blood pressure and fluid balance.

Biochemische Analyse

Biochemical Properties

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone interacts with enzymes such as plasma and glandular kallikreins, inhibiting their activity . It also inhibits the cleavage of atrial naturiuretic peptide (ANP 1-126) by kallikreins .

Cellular Effects

The effects of Phenylalanyl-phenylalanyl-arginine chloromethyl ketone on cells are primarily related to its inhibition of kallikreins. Kallikreins are serine proteases that play key roles in blood coagulation, inflammation, and blood pressure regulation. By inhibiting these enzymes, Phenylalanyl-phenylalanyl-arginine chloromethyl ketone can potentially influence these cellular processes .

Molecular Mechanism

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone exerts its effects at the molecular level by irreversibly binding to the active sites of plasma and glandular kallikreins, thereby inhibiting their activity . This binding is specific and potent, with a Ki value of 0.24 nM .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-phenylalanyl-arginine chloromethyl ketone typically involves the stepwise assembly of the tripeptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the coupling of protected amino acids, such as phenylalanine and arginine, using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of phenylalanyl-phenylalanyl-arginine chloromethyl ketone follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can form covalent bonds with nucleophilic residues in the active sites of target enzymes, leading to irreversible inhibition .

Common Reagents and Conditions

Common reagents used in reactions involving phenylalanyl-phenylalanyl-arginine chloromethyl ketone include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .

Major Products

The major products formed from reactions with phenylalanyl-phenylalanyl-arginine chloromethyl ketone are covalent enzyme-inhibitor complexes. These complexes result from the substitution of the chloromethyl group by nucleophilic residues in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is unique due to its high specificity and irreversible inhibition of thrombin. Similar compounds include:

Phenylalanyl-prolyl-arginine chloromethyl ketone: Another potent thrombin inhibitor with a slightly different peptide sequence.

Nα-Tosyl-L-phenylalanyl chloromethyl ketone: A related compound that inhibits chymotrypsin-like proteases.

These compounds share similar mechanisms of action but differ in their specificity and peptide sequences, highlighting the uniqueness of phenylalanyl-phenylalanyl-arginine chloromethyl ketone in targeting thrombin .

Eigenschaften

CAS-Nummer |

74392-49-7 |

|---|---|

Molekularformel |

C25H33ClN6O3 |

Molekulargewicht |

501.0 g/mol |

IUPAC-Name |

(2R)-2-amino-N-[(2S)-2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-phenylpropanoyl]-3-phenylpropanamide |

InChI |

InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-21(15-18-10-5-2-6-11-18)24(35)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21,31H,7,12-16,27H2,(H4,28,29,30)(H,32,34,35)/t19-,20+,21+/m1/s1 |

InChI-Schlüssel |

UFXAQJOOAQICNE-HKBOAZHASA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |

Sequenz |

FFR |

Synonyme |

DPHE-PHE-ARG-CMK Trifluoroacetic Acid Salt; D-Phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-L-phenylalaninamide Trifluoroacetic Acid Salt; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

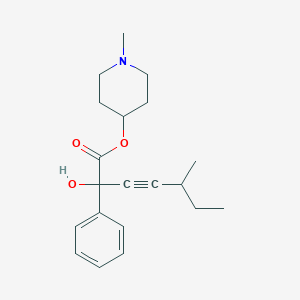

![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)

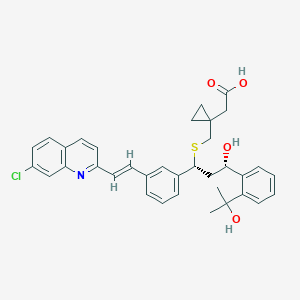

![2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid](/img/structure/B21442.png)

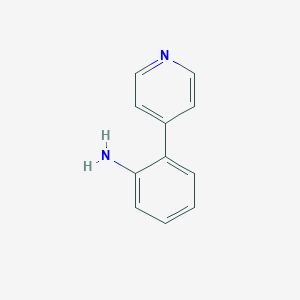

![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)